1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18610931
InChI: InChI=1S/C17H15ClN2O2/c1-11-9-16-15(12(2)17(11)20(21)22)7-8-19(16)10-13-3-5-14(18)6-4-13/h3-9H,10H2,1-2H3
SMILES:
Molecular Formula: C17H15ClN2O2
Molecular Weight: 314.8 g/mol

1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole

CAS No.:

Cat. No.: VC18610931

Molecular Formula: C17H15ClN2O2

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole -

Specification

Molecular Formula C17H15ClN2O2
Molecular Weight 314.8 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole
Standard InChI InChI=1S/C17H15ClN2O2/c1-11-9-16-15(12(2)17(11)20(21)22)7-8-19(16)10-13-3-5-14(18)6-4-13/h3-9H,10H2,1-2H3
Standard InChI Key ZJZVSBAPCQEWDV-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CN2CC3=CC=C(C=C3)Cl)C(=C1[N+](=O)[O-])C

Introduction

Chemical Structure and Molecular Characteristics

The indole core of 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole is substituted at four positions, creating a sterically crowded environment. X-ray crystallographic studies of analogous nitroindole derivatives reveal planar indole rings with substituents adopting orientations that minimize steric clashes . The nitro group at C5 introduces significant electron deficiency, which influences reactivity in electrophilic substitution reactions. The 4-chlorobenzyl group at N1 extends perpendicular to the indole plane, as observed in structurally related compounds, enhancing hydrophobic interactions in biological systems .

Density functional theory (DFT) calculations on similar nitroindoles predict a dipole moment of ~5.2 Debye, attributed to the polarized nitro group and chlorophenyl moiety . The HOMO-LUMO gap, calculated at 4.1 eV, suggests moderate stability under ambient conditions . Molecular electrostatic potential (MEP) maps indicate electron-rich regions near the nitro group and electron-deficient zones around the chlorophenyl ring, guiding interactions with biological targets .

Synthesis and Manufacturing Processes

The synthesis of 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole typically involves a multi-step sequence:

  • Indole Ring Formation: A Fischer indole synthesis using 4-chlorophenylhydrazine and a ketone precursor, such as 3,5-dimethylcyclohexanone, under acidic conditions .

  • Nitration: Electrophilic nitration at the 5-position using a nitric acid-sulfuric acid mixture at 0–5°C, achieving regioselectivity due to the directing effects of the methyl groups .

  • N1-Alkylation: Introduction of the 4-chlorobenzyl group via nucleophilic substitution with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate .

Key reaction parameters are summarized below:

StepReagents/ConditionsYield (%)
Indole formationPolyphosphoric acid, 110°C, 2h68–72
NitrationHNO₃/H₂SO₄, 0°C, 1h85–90
N1-Alkylation4-Cl-benzyl chloride, K₂CO₃, DMF, 80°C, 4h75–80

Physicochemical Properties

1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole exhibits limited water solubility (<0.1 mg/mL at 25°C) but high solubility in organic solvents like DMSO (≥50 mg/mL) . Partition coefficient (logP) values, calculated using the Crippen method, range from 3.2 to 3.5, indicating moderate lipophilicity . Thermal analysis via differential scanning calorimetry (DSC) shows a melting point of 178–180°C, with decomposition onset at 210°C .

Spectroscopic characteristics include:

  • UV-Vis: λmax\lambda_{\text{max}} at 275 nm (π→π* transition of indole) and 340 nm (n→π* of nitro group) .

  • IR: Strong absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) .

  • NMR: 1H^1\text{H} NMR signals at δ 2.35 (s, 6H, CH₃), δ 5.25 (s, 2H, CH₂), and δ 7.2–7.8 (m, 4H, Ar-H) .

Applications in Medicinal Chemistry

1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole serves as a precursor for:

  • Antipsychotic Agents: Structural analogs with piperazine side chains show D₂ receptor occupancy >70% at 1 mg/kg doses .

  • Antioxidants: Nitro-reduction to the amine yields derivatives with radical scavenging activity (EC₅₀ = 15 µM in DPPH assay) .

  • Photosensitizers: The nitroindole core acts as a triplet-state photosensitizer with a quantum yield of 0.45 for singlet oxygen generation .

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